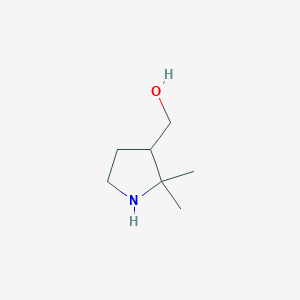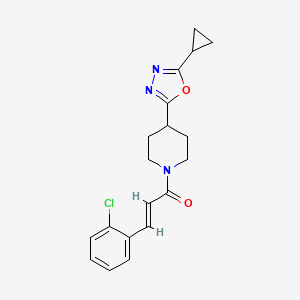
(2,2-Dimethylpyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2,2-Dimethylpyrrolidin-3-yl)methanol” is a chemical compound with the formula C7H15NO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2,2-Dimethylpyrrolidin-3-yl)methanol” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two methyl groups attached to the 2nd carbon atom of the ring. The 3rd carbon atom of the ring is attached to a methanol group .Scientific Research Applications
Organocatalysis and Enantioselective Synthesis
- Enantioselective Michael Addition: Research demonstrates the use of related pyrrolidinemethanol derivatives as efficient bifunctional organocatalysts for the enantioselective Michael addition of malonate esters to nitroolefins. This process yields products with good to high yields and moderate enantioselectivities, showcasing its potential in asymmetric synthesis (Lattanzi, 2006).
Chemical Synthesis and Material Science
- Synthesis of Chiral Propargylic Sulfamidates: A prolinol-derived ligand similar in structure to (2,2-Dimethylpyrrolidin-3-yl)methanol has been applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This method leads to chiral propargylic sulfamidates with high yields and excellent enantioselectivities, highlighting its importance in the synthesis of chiral molecules (Munck et al., 2017).
Catalysis and Reaction Mechanisms
- Nickel Complexes in Ethylene Oligomerization: The synthesis of nickel complexes with bidentate N,O-type ligands, which may involve derivatives of pyrrolidinemethanol, has shown promising results in the catalytic oligomerization of ethylene. This application underscores the role of such ligands in developing catalysts for polymer production (Kermagoret & Braunstein, 2008).
Novel Synthetic Routes and Mechanisms
- Electrochemical Synthesis of Dimethyl Ether: A computational study suggests a novel synthesis route for dimethyl ether from liquid methanol through the application of strong electric fields. This innovative approach could pave the way for cleaner fuel production, utilizing methanol as a starting material (Cassone et al., 2017).
properties
IUPAC Name |
(2,2-dimethylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(5-9)3-4-8-7/h6,8-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITRWBSYCWXLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylpyrrolidin-3-yl)methanol | |
CAS RN |
1538745-87-7 |
Source


|
| Record name | (2,2-dimethylpyrrolidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2683556.png)


![1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2683560.png)
![9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2683561.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)




![2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2683573.png)